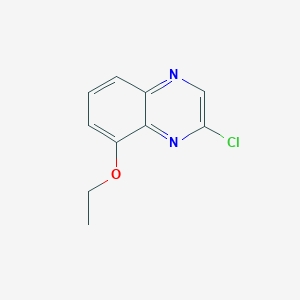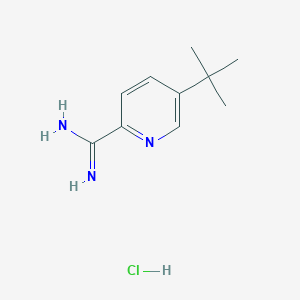
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 8th position, a keto group at the 2nd position, and a carboxylic acid group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd and 4th positions of the quinoline ring.
Reduction: Reduction reactions can target the keto group at the 2nd position, converting it to a hydroxyl group.
Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 8-fluoro-2-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Substitution: Substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the keto and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Comparison: 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This positioning can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15) |
Clé InChI |
BUQPAWKOWOAMLC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)









![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)


